molecular formula C23H20Cl2N2O2 B4619882 2-(4-CHLOROPHENYL)-N-{2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-METHYLPHENYL}ACETAMIDE

2-(4-CHLOROPHENYL)-N-{2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-METHYLPHENYL}ACETAMIDE

Cat. No.: B4619882
M. Wt: 427.3 g/mol
InChI Key: VJIPISMPXPAIQD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-{2-[2-(4-chlorophenyl)acetamido]-5-methylphenyl}acetamide is a complex organic compound characterized by the presence of multiple aromatic rings and amide functional groups

Scientific Research Applications

2-(4-Chlorophenyl)-N-{2-[2-(4-chlorophenyl)acetamido]-5-methylphenyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{2-[2-(4-chlorophenyl)acetamido]-5-methylphenyl}acetamide typically involves multiple steps:

    Formation of 4-chlorophenylacetic acid: This can be achieved by the chlorination of phenylacetic acid.

    Amidation Reaction: The 4-chlorophenylacetic acid is then converted to 4-chlorophenylacetamide through an amidation reaction using ammonia or an amine.

    Coupling Reaction: The 4-chlorophenylacetamide is coupled with 2-amino-5-methylphenylacetic acid under appropriate conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines derived from the reduction of amide groups.

    Substitution: Halogenated or nitrated aromatic compounds.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-N-{2-[2-(4-chlorophenyl)acetamido]-5-methylphenyl}acetamide exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or altering cellular pathways.

    Chemical Reactivity: The presence of multiple functional groups allows for diverse chemical interactions, making it a versatile intermediate in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylacetic acid: A precursor in the synthesis of the target compound.

    4-Chlorophenylacetamide: An intermediate in the synthetic route.

    2-Amino-5-methylphenylacetic acid: Another intermediate used in the coupling reaction.

Uniqueness

2-(4-Chlorophenyl)-N-{2-[2-(4-chlorophenyl)acetamido]-5-methylphenyl}acetamide is unique due to its specific combination of aromatic rings and amide groups, which confer distinct chemical and biological properties. Its structural complexity allows for a wide range of applications, distinguishing it from simpler analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[[2-(4-chlorophenyl)acetyl]amino]-4-methylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O2/c1-15-2-11-20(26-22(28)13-16-3-7-18(24)8-4-16)21(12-15)27-23(29)14-17-5-9-19(25)10-6-17/h2-12H,13-14H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIPISMPXPAIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-CHLOROPHENYL)-N-{2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-METHYLPHENYL}ACETAMIDE
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2-(4-CHLOROPHENYL)-N-{2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-METHYLPHENYL}ACETAMIDE
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2-(4-CHLOROPHENYL)-N-{2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-METHYLPHENYL}ACETAMIDE
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2-(4-CHLOROPHENYL)-N-{2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-METHYLPHENYL}ACETAMIDE
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2-(4-CHLOROPHENYL)-N-{2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-METHYLPHENYL}ACETAMIDE
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2-(4-CHLOROPHENYL)-N-{2-[2-(4-CHLOROPHENYL)ACETAMIDO]-5-METHYLPHENYL}ACETAMIDE

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